molecular formula C9H16N2O4 B1597627 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 717904-42-2

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B1597627
CAS No.: 717904-42-2
M. Wt: 216.23 g/mol
InChI Key: XLHYKWPNPDXNFG-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid is a chemical compound of interest in organic and medicinal chemistry research. It features a piperazine ring substituted with a hydroxyethyl group and a 3-oxopropanoic acid moiety. Piperazine derivatives are a significant class of compounds frequently investigated for their potential biological activities. Some piperazine-based compounds are known to act as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) . Consequently, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel molecules for various pharmacological studies, including explorations for metabolic diseases . It is also a crucial precursor in synthesizing more complex chemical entities for biochemical screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c12-6-5-10-1-3-11(4-2-10)8(13)7-9(14)15/h12H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYKWPNPDXNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366004
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-42-2
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717904-42-2
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Preparation Methods

Functionalization of Piperazine with 2-Hydroxyethyl Group

The 2-hydroxyethyl substituent can be introduced onto the piperazine nitrogen via alkylation using 2-chloroethanol or ethylene oxide under controlled conditions. This step typically involves:

  • Reacting piperazine with an excess of 2-chloroethanol in the presence of a base such as potassium carbonate.
  • Alternatively, ring-opening of ethylene oxide with piperazine under mild heating.
  • Purification by extraction or chromatography to isolate 1-(2-hydroxyethyl)piperazine.

This step is crucial as it provides the hydroxyethyl moiety that imparts hydrophilicity and potential for further functionalization.

Protection and Deprotection Strategies

  • Protecting groups such as ethyl or tert-butyl carbamates on piperazine nitrogen atoms can be employed to prevent over-acylation or side reactions.
  • Hydrolysis of protected intermediates (e.g., tert-butyl carbamates) under acidic conditions (e.g., catalytic HCl in methanol) allows selective deprotection to yield the target compound.
  • This approach has been shown to improve yields and purity in analogous piperazine derivatives.

Alternative Synthetic Routes

  • Reduction of keto intermediates using lithium aluminum hydride (LiAlH4) with additives like aluminum chloride can improve yields of hydroxy-substituted piperazine derivatives.
  • Tosylation of hydroxyalkyl intermediates followed by nucleophilic substitution with piperazine derivatives enables the construction of complex piperazine scaffolds with hydroxyethyl groups.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation with 2-chloroethanol Piperazine, K2CO3, reflux or room temp 60-80 Mild base, solvent like acetonitrile or ethanol
Acylation with 3-oxopropanoyl chloride 3-oxopropanoyl chloride, base, low temp Up to 95 N-bromosuccinimide and triphenylphosphine can improve selectivity
Protection (carbamate formation) Ethyl or tert-butyl chloroformate, base 50-70 Protects piperazine nitrogen for selective reactions
Deprotection HCl in methanol, catalytic amount Quantitative Acidic hydrolysis of tert-butyl carbamates
Reduction of keto intermediates LiAlH4 with AlCl3 additive 52-67 Improves yield of hydroxyethyl derivatives

Research Findings and Analysis

  • The use of N-bromosuccinimide and triphenylphosphine in acylation reactions allows for mild and efficient mono-acylation of piperazines, preventing over-acylation and side reactions.
  • Protection of piperazine nitrogen atoms with carbamate groups (ethyl or tert-butyl) is essential for controlling reactivity during multi-step syntheses.
  • Hydrolysis of tert-butyl carbamate-protected intermediates under mild acidic conditions yields the target amine derivatives in high purity and yield.
  • Attempts to directly acylate piperazine with unstable acid chlorides often lead to side products; hence, active esters or protected intermediates are preferred.
  • Reduction steps with LiAlH4 are improved by additives like aluminum chloride, increasing yields of hydroxy-functionalized piperazines.
  • Multi-step synthetic routes involving initial esterification, reduction to alcohol, tosylation, and nucleophilic substitution provide an alternative pathway with overall improved yields (up to 52% in related systems).

Summary Table of Synthetic Routes

Route Key Intermediates Overall Yield Advantages Disadvantages
Direct acylation with acid chloride 3-oxopropanoyl chloride, piperazine Up to 95% (mono-acylation) High selectivity under mild conditions Acid chlorides may be unstable
Protection-deprotection route Carbamate-protected piperazine intermediates 50-70% Improved selectivity and purity Additional synthetic steps
Multi-step via alcohol intermediate Tosylated alcohol, protected piperazines ~52% Better overall yield More complex synthesis
Reduction with LiAlH4 + AlCl3 Keto intermediates 52-67% Improved hydroxyethyl yields Requires careful handling

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The hydroxyethyl group in the target compound distinguishes it from other piperazine derivatives. Key analogs include:

a) 3-Oxo-3-[4-(2-sulfoethyl)piperazin-1-yl]propanoic acid
  • Substituent : Sulfonated ethyl group.
  • Properties : Increased hydrophilicity due to the sulfonate group, enhancing aqueous solubility .
  • Molecular Weight : 280.3 g/mol (C₉H₁₆N₂O₆S).
b) 3-[4-(2-tert-Butylphenyl)piperazin-1-yl]-3-oxopropanoic acid
  • Substituent : Bulky tert-butylphenyl group.
  • Properties : Enhanced lipophilicity, likely improving membrane permeability but reducing solubility .
  • Molecular Weight : ~340 g/mol (estimated from C₁₇H₂₂N₂O₃).
c) 3-(4-[(4-Methylphenoxy)acetyl]piperazin-1-yl)-3-oxopropanoic acid
  • Substituent: Methylphenoxy acetyl group.
d) 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic acid
  • Substituent : Trifluoromethylphenyl group.
  • Properties : High electronegativity and lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Solubility Profile Key Applications
Target Compound 2-Hydroxyethyl ~260 (estimated) Moderate hydrophilicity Drug delivery, receptor modulation
3-[4-(2-Sulfoethyl)piperazin-1-yl] derivative 2-Sulfoethyl 280.3 High aqueous solubility Water-soluble formulations
3-[4-(tert-Butylphenyl)piperazin-1-yl] acid tert-Butylphenyl ~340 Lipophilic CNS-targeting therapies
3-(4-Trifluoromethylphenyl analog) Trifluoromethylphenyl ~300 Lipophilic RBP4 antagonism

Biological Activity

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid, with the molecular formula C9_9H16_{16}N2_2O4_4 and CAS Number 717904-42-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight216.23 g/mol
Molecular FormulaC9_9H16_{16}N2_2O4_4
CAS Number717904-42-2
Minimum Purity95%

The biological activity of this compound primarily involves its interaction with phosphoinositide 3-kinase (PI3K) signaling pathways. Research indicates that this compound exhibits selective inhibitory effects on Class I PI3K enzymes, particularly the PI3K-alpha and -beta isoforms. The inhibition of these pathways is crucial as they are often deregulated in various cancers, leading to uncontrolled cellular proliferation and tumor progression .

Biological Activities

  • Anti-Cancer Activity :
    • The compound has shown promise in inhibiting tumor cell invasion and metastasis, which is attributed to its ability to interfere with PI3K-mediated signaling events . In preclinical studies, it was observed to reduce cell viability in several cancer cell lines, demonstrating its potential as an anti-tumor agent.
  • Anti-Inflammatory Effects :
    • Beyond its anti-cancer properties, this compound may also play a role in managing inflammatory diseases. Its action on the PI3K pathway suggests potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the effects of various PI3K inhibitors, including this compound, results indicated significant cytotoxicity against breast cancer cell lines. The compound was able to induce apoptosis through ROS (reactive oxygen species) generation, leading to cell cycle arrest .

Case Study 2: Inflammatory Disease Model

Another investigation focused on the compound's effects in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage, highlighting its potential in treating inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusFindings
Anti-Cancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth through PI3K pathway modulation.
Anti-Inflammatory EffectsReduces pro-inflammatory cytokines; ameliorates symptoms in animal models of inflammation.
Mechanism of ActionSelective inhibition of Class I PI3K enzymes; modulation of ROS levels leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 2-hydroxyethylpiperazine with a propanoic acid derivative (e.g., malonic acid or its activated esters). Key steps include:

  • Nucleophilic substitution : Reacting 2-hydroxyethylpiperazine with a chloro- or bromo-propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation/activation : Using carbodiimides (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product .
    • Critical Conditions : Temperature control (0–25°C during substitution), anhydrous solvents, and pH monitoring during acid activation to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups), hydroxyethyl group (δ 3.6–4.0 ppm), and propanoic acid moiety (δ 12–13 ppm for -COOH) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z ~245) .
  • HPLC : Reverse-phase C18 column (UV detection at 210–220 nm) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Building block for drug candidates : Used to synthesize analogs targeting GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s flexibility .
  • Biological activity screening : Tested in enzyme inhibition assays (e.g., kinase or protease) via fluorescence-based protocols (IC₅₀ determination) .
  • Solubility enhancement : The hydroxyethyl group improves aqueous solubility, making it useful in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Synthesize derivatives with modifications to the hydroxyethyl or propanoic acid groups and compare activity profiles .
  • Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate target engagement .
  • Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict interactions with off-target proteins that may explain discrepancies .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH adjustment : Formulate as a sodium salt (propanoic acid deprotonation) to enhance solubility and reduce degradation in acidic environments .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Lyophilization : Stabilize the compound in freeze-dried form for long-term storage, reconstituted in PBS before use .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound in cell lines .
  • Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., GPCRs) and assess rescue of phenotype .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins to confirm direct interactions .

Comparative and Methodological Insights

Q. How does this compound compare structurally and functionally to analogs like 3-(4-methylpiperazin-1-yl)propanoic acid?

  • Methodological Answer :

  • Structural differences : The hydroxyethyl group in place of methyl enhances hydrogen-bonding capacity, influencing receptor selectivity .
  • Functional impact : Methyl analogs may exhibit lower solubility but higher metabolic stability due to reduced polarity .
  • Experimental validation : Perform parallel SAR studies using radiolabeled analogs (³H or ¹⁴C) to compare tissue distribution and clearance rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.